4-Oxoisotretinoin

Vue d'ensemble

Description

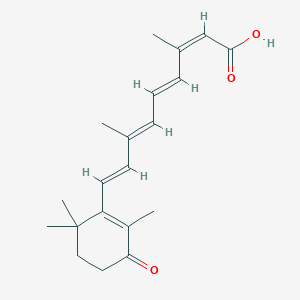

4-Oxoisotretinoin, also known as 13-cis-4-oxoretinoic acid, is a metabolite of isotretinoin, a retinoid derived from vitamin A. It is structurally related to retinoic acid and plays a significant role in dermatological treatments, particularly for severe acne. This compound is known for its potent effects on cell differentiation and proliferation, making it a valuable agent in both medical and scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Oxoisotretinoin can be synthesized through the oxidation of isotretinoin. The process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the product is purified using techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Oxoisotretinoin undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert it back to isotretinoin or other less oxidized forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles

Major Products: The major products formed from these reactions include various retinoid derivatives, which can have different biological activities and applications .

Applications De Recherche Scientifique

Dermatological Applications

Acne Treatment:

4-Oxoisotretinoin is primarily utilized in the management of severe nodulocystic acne. It functions by modulating sebaceous gland activity and reducing sebum production, which are critical factors in acne pathogenesis. Clinical studies have demonstrated that isotretinoin and its metabolites, including this compound, significantly alter sebaceous gland function, contributing to acne resolution .

Clinical Findings:

- A study involving patients treated with isotretinoin indicated that this compound levels increased over time, suggesting its active role in the therapeutic process .

- Adverse effects noted during treatment included cheilitis and xerosis, which were manageable and often resolved with continued therapy .

Oncology Applications

Neuroblastoma Treatment:

this compound has been investigated for its efficacy in treating neuroblastoma, a common pediatric cancer. In clinical trials, isotretinoin therapy has shown promise in increasing overall survival rates when combined with other treatments.

Clinical Trials Overview:

| Study Group | Phase | N | Dosage/Schedule | Target Condition | Findings |

|---|---|---|---|---|---|

| CCG | 1 | 29 | 100 mg/m²/d QD | Refractory disease | Two patients showed clinical response; median survival was 46 days |

| CHLA | 1 | 51 | 100–200 mg/m²/d BID for 14 d, rest for 14 d | Post-SCT patients | Significant event-free survival improvement in isotretinoin arm |

| CCG | 3 | 258* | 160 mg/m²/d BID for 14 d, rest for 14 d | Post-SCT patients | Enhanced three-year event-free survival (46% vs. 29%) |

*Note: SCT = Stem Cell Transplantation

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound reveal important insights into its therapeutic potential:

- Absorption and Distribution: Studies show that after administration, plasma concentrations of this compound can be significantly higher than isotretinoin itself, indicating a robust metabolic conversion that may enhance therapeutic efficacy .

- Half-Life: The average half-life of isotretinoin metabolites like this compound is approximately 30 hours, which supports sustained therapeutic levels during treatment .

Safety Profile and Side Effects

While the therapeutic benefits of this compound are notable, monitoring for adverse effects is crucial:

Mécanisme D'action

4-Oxoisotretinoin exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding alters the expression of genes involved in cell differentiation, proliferation, and apoptosis. The compound reduces sebum production, prevents the blockage of pores, and inhibits the growth of acne-causing bacteria .

Comparaison Avec Des Composés Similaires

Isotretinoin: The parent compound, used primarily for severe acne.

Tretinoin: Another retinoid used for acne and acute promyelocytic leukemia.

4-Oxoretinoic Acid: An oxidized form of retinoic acid with similar biological activities

Uniqueness: 4-Oxoisotretinoin is unique due to its specific metabolic pathway and potent effects on cell differentiation and proliferation. Its ability to reduce sebum production and treat severe acne makes it a valuable compound in dermatology .

Activité Biologique

4-Oxoisotretinoin, a metabolite of isotretinoin (13-cis-retinoic acid), plays a significant role in the biological activity associated with retinoids. This compound is crucial in dermatological therapies, particularly for severe acne, and exhibits various pharmacological effects that warrant detailed exploration.

This compound is synthesized from isotretinoin through metabolic processes primarily involving cytochrome P450 enzymes. Specifically, the CYP26 enzyme catalyzes the conversion of all-trans retinoic acid (tRA) to less active derivatives, including 4-oxo forms. This metabolic pathway is essential for regulating retinoid levels in the body and preventing toxicity associated with excessive retinoic acid accumulation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively in clinical settings. In a study involving patients with nodulocystic acne, it was found that after administering isotretinoin, the serum levels of this compound reached an average concentration of 615 ng/g in epidermal tissues, significantly higher than isotretinoin itself . The rapid metabolism and clearance of isotretinoin and its metabolites from the body highlight the importance of understanding their pharmacokinetic profiles for effective treatment regimens.

Biological Mechanisms

Gene Regulation : this compound exerts its biological effects primarily through modulation of gene expression. It interacts with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), functioning as a transcription factor that influences cellular processes such as differentiation and proliferation .

Cellular Effects : The compound enhances gap junctional communication in cells, which is vital for maintaining tissue homeostasis and regulating cellular responses to external stimuli . Additionally, studies indicate that this compound may have anti-inflammatory properties, contributing to its therapeutic efficacy in acne treatment.

Clinical Studies and Findings

Several clinical studies have investigated the effects of this compound in various contexts:

- Acne Treatment : In a cohort study, patients receiving isotretinoin showed increased levels of this compound over time, suggesting its role as a bioactive metabolite that contributes to therapeutic outcomes .

- Neuroblastoma Therapy : Research has also explored the use of retinoids, including this compound, in treating neuroblastoma. The compound's ability to induce differentiation in neuroblastoma cells has been noted, indicating its potential beyond dermatological applications .

Case Studies

- Severe Acne Management : A clinical trial involving 17 patients treated with isotretinoin demonstrated significant changes in vitamin A metabolism within the skin. The study monitored levels of retinol and its metabolites, revealing that treatment led to a marked increase in epidermal retinol levels while decreasing dehydroretinol concentrations .

- Neuroblastoma Response : In a phase I trial for neuroblastoma patients, the levels of this compound were monitored over time, showing a consistent increase during treatment phases. This suggests that monitoring metabolite levels could be critical for optimizing therapeutic strategies in oncology .

Summary Table of Key Findings

Propriétés

IUPAC Name |

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCUJPCCTQNTJF-FAOQNJJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312157 | |

| Record name | 13-cis-4-Oxoretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71748-58-8 | |

| Record name | 13-cis-4-Oxoretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71748-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxoisotretinoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071748588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-cis-4-Oxoretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXOISOTRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OSQ6Z89RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of biliary T-tube drainage affect the pharmacokinetic profile of 4-oxoisotretinoin?

A: Research suggests that biliary excretion plays a crucial role in the clearance of isotretinoin and its metabolites, including this compound. A study comparing healthy individuals with patients having biliary T-tube drainage revealed faster clearance of isotretinoin in the latter group. [] While this specific study didn't directly quantify this compound levels in the biliary excretions, the overall faster clearance of isotretinoin in T-tube patients implies a potential role of biliary excretion in this compound elimination as well. Further research directly investigating this compound levels in bile is needed to confirm this.

Q2: Can plasma levels of this compound be used to monitor isotretinoin therapy?

A: Yes, monitoring plasma levels of this compound can be a valuable tool in managing isotretinoin therapy. Research indicates a strong correlation between the administered dose of isotretinoin and the plasma levels of both isotretinoin and this compound. [] Moreover, the plasma levels of this compound were observed to be 1-2 times higher than those of isotretinoin itself. [] This consistent relationship between dose and plasma levels, along with the higher observable concentrations of the metabolite, makes this compound a potentially more reliable marker for monitoring therapeutic levels and adjusting dosages to minimize side effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.